4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline
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Overview
Description
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as pyrrolidine-1-sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the sulfonyl and pyrrolidinyl groups, making it less versatile in terms of chemical reactivity.
6-(Pyrrolidin-1-ylsulfonyl)quinoline: Lacks the chloro group, which may affect its binding properties and reactivity.
Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline.
Uniqueness
This compound is unique due to the combination of the chloro and pyrrolidin-1-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and versatile chemical reactivity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2O2S |
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Molecular Weight |
296.77 g/mol |
IUPAC Name |
4-chloro-6-pyrrolidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-5-6-15-13-4-3-10(9-11(12)13)19(17,18)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChI Key |
LMVJGOWICHTKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Origin of Product |
United States |
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